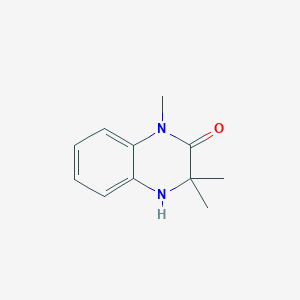

1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one

Descripción general

Descripción

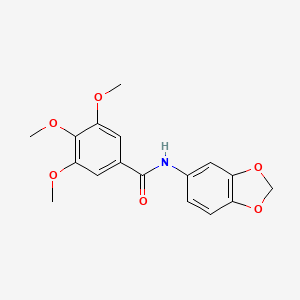

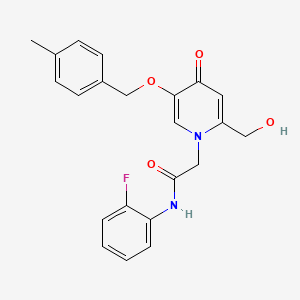

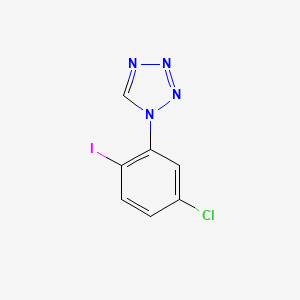

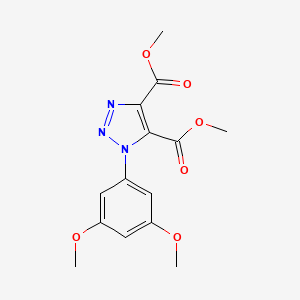

1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound with the linear formula C11H14N2O . It is part of a class of compounds known as quinoxalinones, which have been studied for their potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxalinone core with three methyl groups attached. The compound has a molecular weight of 190.25 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Efficient Synthesis and Antibacterial Activity : Economical and environmentally friendly syntheses of 3,4-dihydro-1H-quinoxalin-2-ones have been developed, showing antibacterial activity against both Gram-positive and Gram-negative microorganisms (Zarenezhad et al., 2014).

Neurotropic Activity : A study on the neurotropic activity of pyrrolopyrimidin-4-ones derivatives, which are structurally related to 1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one, found significant reductions in motor activity in mice (Zaliznaya et al., 2020).

C3-Alkoxycarbonylation : Research on quinoxaline-3-carboxylates, which include the quinoxalin-2(1H)-one structure, involved an eco-friendly ester source for the preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Antimicrobial and Anticancer Activity : Synthesis of substituted quinoxalin-3-ones has been investigated, showing moderate activity against some bacterial strains but no significant anticancer or anti-HIV activity (Sanna et al., 1998).

Biocatalytic Synthesis : An eco-friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as a solvent and catalyst has been developed, demonstrating the potential for green chemistry applications (Petronijević et al., 2017).

Chemical Reactions and Applications

Oxidative Arylation : Palladium-catalyzed oxidative C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids was reported, allowing the construction of various biologically important backbones (Carrër et al., 2013).

Catalyst-Free Radical Alkylation : A photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones has been described, showing potential in the functionalization of natural products and complex drug molecules (He et al., 2020).

Direct C–H Carbamoylation : A study focused on the direct amidation of quinoxalin-2(1H)-ones via an acid-promoted carbamoylation with isocyanide in water, providing an efficient strategy for constructing drug-like structures (Li et al., 2022).

Propiedades

IUPAC Name |

1,3,3-trimethyl-4H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)10(14)13(3)9-7-5-4-6-8(9)12-11/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNXNAWEVLDAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)

![6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide](/img/structure/B2817633.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2817634.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylpropyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2817640.png)

![2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2817643.png)